REACTION_CXSMILES
|
ClN1C(=O)CCC1=O.[CH:9]([C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH2:14])([CH3:11])[CH3:10].[CH3:19][S:20][CH3:21].C(N(CC)CC)C>C(Cl)Cl.CCCCCC>[CH:9]([C:12]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][S:20][CH3:21])[C:13]=1[NH2:14])([CH3:11])[CH3:10]
|
Name
|
|
Quantity
|
15.51 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
7.22 g
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
11.73 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining the internal temperature at between 15° and 20° C
|
Type
|
TEMPERATURE
|
Details
|
was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 9 hours
|
Duration
|
9 h
|
Type
|
CUSTOM
|
Details
|
At the end of this time, the solvent was removed by distillation under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting residue was mixed with diethyl ether and insoluble materials which
|
Type
|
FILTRATION
|
Details
|
appeared were filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the concentrate was purified by column chromatography through 300 g of silica gel
|
Type
|
WASH
|
Details
|
a gradient elution method
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(N)C(=CC=C1)CSC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.45 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |